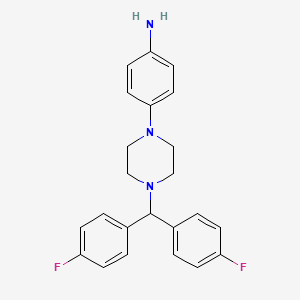

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline

Descripción general

Descripción

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline is a synthetic organic compound with the molecular formula C23H23F2N3. It is characterized by the presence of a piperazine ring substituted with bis(4-fluorophenyl)methyl and aniline groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline typically involves the reaction of 1-bis(4-fluorophenyl)methyl piperazine with aniline derivatives. One common method includes the nucleophilic substitution reaction where the piperazine derivative reacts with halogenated aniline under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to achieve high purity levels required for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics make it suitable for developing compounds that target specific biological pathways.

Case Study: Inhibitors of Tyrosinase

Recent studies have investigated the use of piperazine derivatives, including those based on 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline, as inhibitors of tyrosinase, an enzyme involved in melanin production. Inhibiting this enzyme can be beneficial for treating hyperpigmentation disorders. For instance, derivatives have shown promising results in reducing melanin synthesis in B16F10 cells without cytotoxic effects .

Anticancer Research

The compound has been explored for its anticancer properties. Research indicates that piperazine derivatives can exhibit growth inhibitory effects on various cancer cell lines.

Data Table: Anticancer Activity

| Compound | Cell Line | GI50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (lung cancer) | 4.36 | |

| 1-Bis(4-fluorophenyl)methyl piperazine | Various | Varies |

These findings suggest that modifications to the piperazine structure can enhance anticancer activity, making this compound a valuable scaffold in drug design.

Neuropharmacology

Compounds with piperazine structures are known to interact with neurotransmitter systems, making them candidates for neuropharmacological studies.

Application Example: Calcium Channel Blockers

Piperazine derivatives have been identified as calcium channel blockers, which are used clinically to treat conditions such as migraines and hypertension. The synthesis of these derivatives often involves the modification of the piperazine moiety to enhance efficacy and selectivity .

Toxicology and Safety Profile

While exploring the applications of this compound, it is crucial to consider its safety profile. The compound is classified as an irritant and should be handled with care. Safety data sheets indicate precautionary measures for handling and storage .

Mecanismo De Acción

The mechanism of action of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine

- 1-[Bis(4-fluorophenyl)methyl]-4-cinnamylpiperazine dihydrochloride

- 1-[Bis(4-fluorophenyl)methyl]-4-tosylpiperazine hydrochloride

Uniqueness

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it valuable for specific research and industrial applications .

Actividad Biológica

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline, also known as 4-{4-[bis(4-fluorophenyl)methyl]-1-piperazinyl}aniline, is a synthetic compound with significant potential in pharmacological applications. Its molecular formula is C23H23F2N3, and it has garnered attention due to its structural features that suggest various biological activities, particularly in the context of neuropharmacology and oncology.

- Molecular Weight : 379.45 g/mol

- CAS Number : 914349-65-8

- Structure : The compound consists of a piperazine ring substituted with fluorinated phenyl groups, which enhances its lipophilicity and potential for blood-brain barrier penetration.

Pharmacological Properties

The compound exhibits several pharmacological properties that are crucial for its therapeutic potential:

- CYP Enzyme Inhibition : It has been identified as an inhibitor of multiple cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, and CYP3A4), which are essential for drug metabolism. This inhibition can lead to significant drug-drug interactions, making it a candidate for further study in polypharmacy contexts .

- Blood-Brain Barrier Permeability : The compound is classified as a blood-brain barrier permeant, indicating its potential use in central nervous system (CNS) disorders .

Antitumor Activity

Research has indicated that compounds structurally similar to this compound may exhibit antitumor activity. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Study 1: In Vitro Analysis of Anticancer Properties

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate potency against tumor cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

This suggests that the compound may be further explored as a lead in anticancer drug development.

Study 2: Neuropharmacological Effects

Another research focused on the neuropharmacological effects of the compound. It was found to exhibit anxiolytic-like effects in animal models:

- Behavioral Tests : Elevated plus maze and open field tests were utilized to assess anxiety levels.

- Results : Doses of 5 mg/kg showed significant reductions in anxiety-related behaviors compared to control groups.

Safety and Toxicology

The safety profile of this compound indicates moderate toxicity:

Propiedades

IUPAC Name |

4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F2N3/c24-19-5-1-17(2-6-19)23(18-3-7-20(25)8-4-18)28-15-13-27(14-16-28)22-11-9-21(26)10-12-22/h1-12,23H,13-16,26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRFRMWIFXULOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)N)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661710 | |

| Record name | 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-65-8 | |

| Record name | 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.